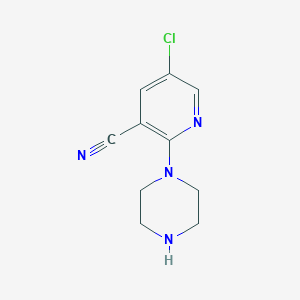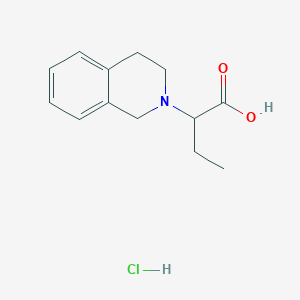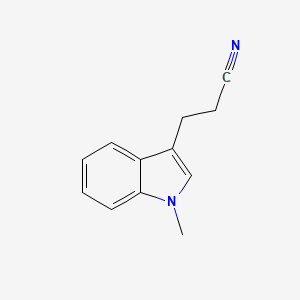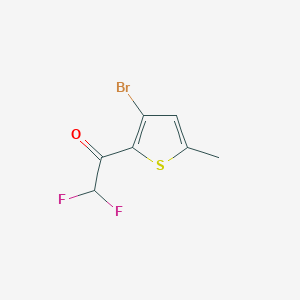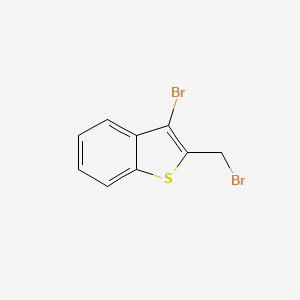
3-Bromo-2-(bromomethyl)-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(bromomethyl)-1-benzothiophene is an organobromine compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-1-benzothiophene typically involves the bromination of 2-(bromomethyl)-1-benzothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at room temperature. The reaction conditions need to be carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(bromomethyl)-1-benzothiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of benzothiophene.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrogenated benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(bromomethyl)-1-benzothiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(bromomethyl)-1-benzothiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their function. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-benzothiophene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
3-Bromo-2-methyl-1-benzothiophene: Contains a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
2,3-Dibromo-1-benzothiophene: Contains an additional bromine atom, making it more reactive but also more challenging to handle.
Uniqueness
3-Bromo-2-(bromomethyl)-1-benzothiophene is unique due to the presence of both bromine and bromomethyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and studying biological systems.
Eigenschaften
Molekularformel |
C9H6Br2S |
|---|---|
Molekulargewicht |
306.02 g/mol |
IUPAC-Name |
3-bromo-2-(bromomethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H6Br2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2 |
InChI-Schlüssel |
BUNOEEYYSRWYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13582220.png)
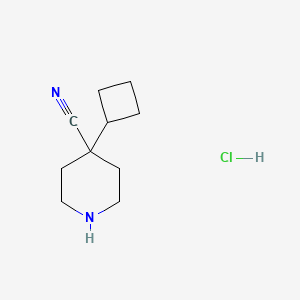
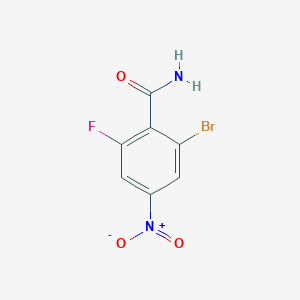
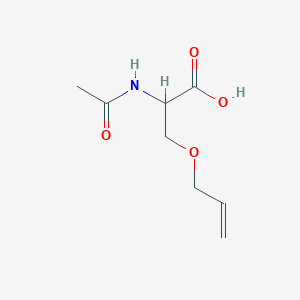
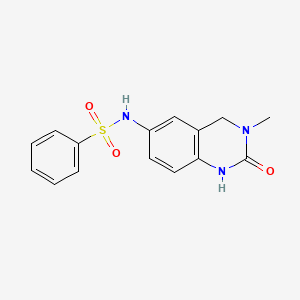
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
